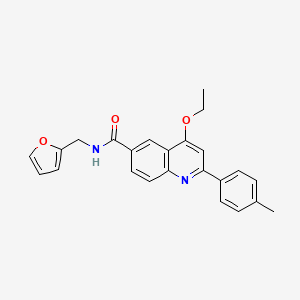
4-ethoxy-N-(furan-2-ylmethyl)-2-(p-tolyl)quinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(furan-2-ylmethyl)-2-(p-tolyl)quinoline-6-carboxamide, also known as ETQ, is a synthetic compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
4-ethoxy-N-(furan-2-ylmethyl)-2-(p-tolyl)quinoline-6-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-ethoxy-N-(furan-2-ylmethyl)-2-(p-tolyl)quinoline-6-carboxamide has also been studied for its potential as an anti-inflammatory agent.
Mechanism of Action
The exact mechanism of action of 4-ethoxy-N-(furan-2-ylmethyl)-2-(p-tolyl)quinoline-6-carboxamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the brain. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This can lead to increased levels of acetylcholine in the brain, which may improve cognitive function. 4-ethoxy-N-(furan-2-ylmethyl)-2-(p-tolyl)quinoline-6-carboxamide has also been shown to modulate the activity of certain receptors in the brain, including the NMDA receptor.
Biochemical and Physiological Effects:
4-ethoxy-N-(furan-2-ylmethyl)-2-(p-tolyl)quinoline-6-carboxamide has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. 4-ethoxy-N-(furan-2-ylmethyl)-2-(p-tolyl)quinoline-6-carboxamide has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. Additionally, 4-ethoxy-N-(furan-2-ylmethyl)-2-(p-tolyl)quinoline-6-carboxamide has been shown to have antioxidant properties, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethoxy-N-(furan-2-ylmethyl)-2-(p-tolyl)quinoline-6-carboxamide in lab experiments is its neuroprotective properties, which may make it useful in studying neurodegenerative diseases. Additionally, 4-ethoxy-N-(furan-2-ylmethyl)-2-(p-tolyl)quinoline-6-carboxamide has been shown to have a low toxicity profile, which may make it a safer alternative to other compounds. However, one limitation of using 4-ethoxy-N-(furan-2-ylmethyl)-2-(p-tolyl)quinoline-6-carboxamide in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-ethoxy-N-(furan-2-ylmethyl)-2-(p-tolyl)quinoline-6-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of 4-ethoxy-N-(furan-2-ylmethyl)-2-(p-tolyl)quinoline-6-carboxamide for this application. Additionally, more research is needed to fully understand the mechanism of action of 4-ethoxy-N-(furan-2-ylmethyl)-2-(p-tolyl)quinoline-6-carboxamide and its effects on the brain. Finally, studies are needed to determine the safety and efficacy of 4-ethoxy-N-(furan-2-ylmethyl)-2-(p-tolyl)quinoline-6-carboxamide in human subjects.
Synthesis Methods
The synthesis of 4-ethoxy-N-(furan-2-ylmethyl)-2-(p-tolyl)quinoline-6-carboxamide involves multiple steps, including the reaction of furan-2-carboxaldehyde with p-tolylmagnesium bromide to form furan-2-ylmethyl-p-tolylmethanol. This intermediate is then reacted with 4-ethoxyquinoline-6-carboxylic acid to form 4-ethoxy-N-(furan-2-ylmethyl)-2-(p-tolyl)quinoline-6-carboxamide. The final product is obtained through a purification process using chromatography.
properties
IUPAC Name |
4-ethoxy-N-(furan-2-ylmethyl)-2-(4-methylphenyl)quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-28-23-14-22(17-8-6-16(2)7-9-17)26-21-11-10-18(13-20(21)23)24(27)25-15-19-5-4-12-29-19/h4-14H,3,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTWUEOBHMCLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCC3=CC=CO3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2852399.png)
![N-(4-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2852400.png)
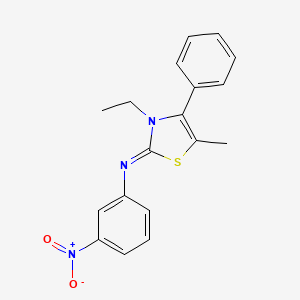
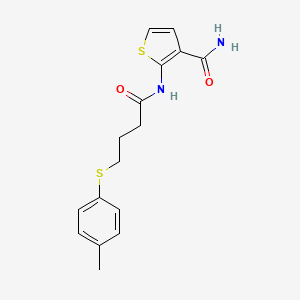
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2852403.png)
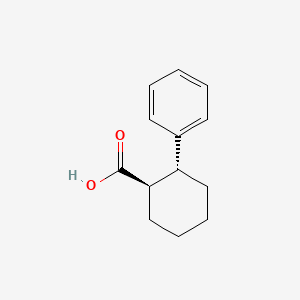

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2852407.png)
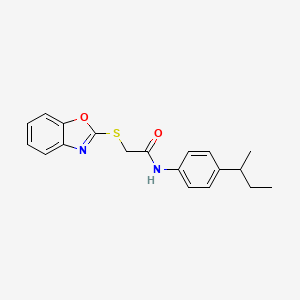

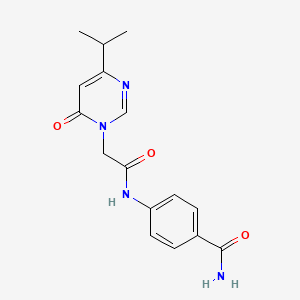
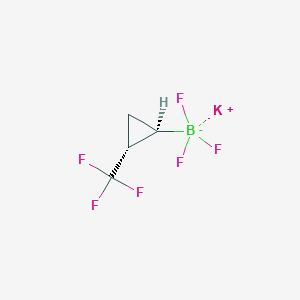
![1-[2-(Hydroxymethyl)-2-methyl-3H-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2852417.png)
![2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione](/img/structure/B2852419.png)